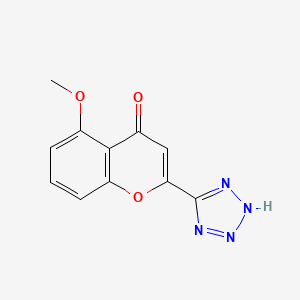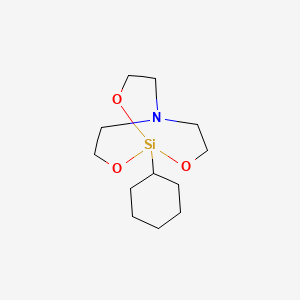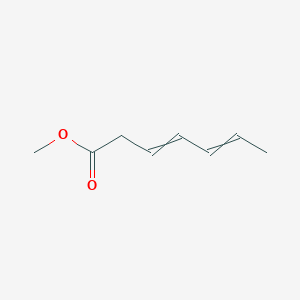
1-((1-(1,3-Benzodioxol-5-yl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(1,3-Benzodioxol-5-yl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodioxole ring, a pyrrolidinone moiety, and a piperazine ring. Its hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
The synthesis of 1-((1-(1,3-Benzodioxol-5-yl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Benzodioxole Ring: This step typically involves the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Pyrrolidinone Moiety: This can be achieved through the reaction of succinic anhydride with amines, followed by cyclization.
Coupling with Piperazine: The final step involves the coupling of the benzodioxole-pyrrolidinone intermediate with piperazine under controlled conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and advanced purification techniques.
Analyse Chemischer Reaktionen
1-((1-(1,3-Benzodioxol-5-yl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halides or other nucleophiles replace hydrogen atoms.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., halides). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-((1-(1,3-Benzodioxol-5-yl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-((1-(1,3-Benzodioxol-5-yl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The benzodioxole ring is known to interact with enzymes and receptors, modulating their activity. The pyrrolidinone moiety can interact with proteins, affecting their function. The piperazine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
1-((1-(1,3-Benzodioxol-5-yl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)piperazine: Lacks the pyrrolidinone moiety, resulting in different biological activities.
1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone: Lacks the piperazine ring, affecting its solubility and bioavailability.
1-(1,3-Benzodioxol-5-yl)-5-oxo-2-pyrrolidinyl)piperazine: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
38160-25-7 |
|---|---|
Molekularformel |
C16H20ClN3O4 |
Molekulargewicht |
353.80 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C16H19N3O4.ClH/c20-15-7-11(16(21)18-5-3-17-4-6-18)9-19(15)12-1-2-13-14(8-12)23-10-22-13;/h1-2,8,11,17H,3-7,9-10H2;1H |
InChI-Schlüssel |
VXBHVDLJNVLLDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl [(tributylstannyl)sulfanyl]acetate](/img/structure/B14681377.png)



![4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile](/img/structure/B14681419.png)




